An In-depth Technical Guide to N-α-Benzyloxycarbonyl-L-alanyl-L-valine (Z-Ala-Val-OH)
An In-depth Technical Guide to N-α-Benzyloxycarbonyl-L-alanyl-L-valine (Z-Ala-Val-OH)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Z-Ala-Val-OH in Peptide Science
N-α-Benzyloxycarbonyl-L-alanyl-L-valine, commonly abbreviated as Z-Ala-Val-OH, is a protected dipeptide of significant interest in the fields of medicinal chemistry, proteomics, and drug development. Comprising the amino acids L-alanine and L-valine, its strategic value lies in the N-terminal protection of the alanine residue by a benzyloxycarbonyl (Z or Cbz) group. This protecting group, pioneered by Bergmann and Zervas, was a foundational development in synthetic peptide chemistry.[1] It offers stability under various coupling conditions and can be removed under mild, specific conditions, thereby preventing unwanted side reactions and preserving stereochemical integrity during the stepwise synthesis of complex peptides.
This guide provides a comprehensive technical overview of Z-Ala-Val-OH, detailing its chemical structure and physicochemical properties. It further presents a robust, field-proven protocol for its solution-phase synthesis and explores its critical application in the design of innovative prodrugs, a key strategy in modern pharmacology.
Chemical Identity and Physicochemical Properties
Accurate characterization is the bedrock of reproducible science. Z-Ala-Val-OH is a white to off-white crystalline solid, and its identity is confirmed by the following identifiers and properties. It is crucial to distinguish it from its isomer, Z-Val-Ala-OH (CAS 24787-89-1)[2][3][4][5], as the sequence of amino acids dictates its biological and chemical behavior.
Chemical Structure and Identifiers
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IUPAC Name: (2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid
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Common Synonyms: ((Benzyloxy)carbonyl)-L-alanyl-L-valine, Z-L-alanyl-L-valine
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Molecular Formula: C₁₆H₂₂N₂O₅[7]
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SMILES: CC(C)NC(=O)NC(=O)OCC1=CC=CC=C1[7]
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InChI Key: KDQLNJPBTLIYNW-AAEUAGOBSA-N
Physicochemical Data
The physicochemical properties of Z-Ala-Val-OH are critical for its handling, reaction setup, and formulation. While dipeptides are often more water-soluble than their parent amino acids, the bulky, hydrophobic Z-group significantly influences the solubility profile of Z-Ala-Val-OH.
| Property | Value | Source(s) |
| Molecular Weight | 322.36 g/mol | [4][7] |
| Appearance | White to off-white solid/powder | [3] |
| Purity | Typically ≥98% (by HPLC) | [4] |
| Melting Point | Data not widely reported. The unprotected dipeptide H-Ala-Val-OH has a reported melting point of 144-150 °C.[12] | |
| Boiling Point | ~513.5 °C at 760 mmHg (Predicted for isomer Z-Val-Ala-OH) | [2] |
| Density | ~1.13 g/cm³ (Predicted for isomer Z-Val-Ala-OH) | [2] |
| Solubility | DMSO: 100 mg/mL (310.21 mM) | [3] |
| Water: Low solubility expected due to the hydrophobic Z-group. | [13] | |
| Storage Conditions | Powder: Store at -20°C for long-term (years) or 4°C for short-term (months). In solvent: Store at -80°C. | [3] |
Synthesis Methodology: A Protocol for Solution-Phase Coupling
The synthesis of Z-Ala-Val-OH is a classic example of solution-phase peptide coupling. The strategy involves three core stages: protection of the N-terminal amino acid (L-alanine), activation of its carboxyl group, and subsequent coupling with the C-terminal amino acid ester (L-valine methyl ester), followed by saponification to yield the final product. This method provides excellent control over stoichiometry and allows for straightforward purification.
Experimental Protocol
Step 1: N-terminal Protection of L-Alanine (Synthesis of Z-Ala-OH)
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Rationale: The amine group of L-alanine must be protected to prevent self-polymerization and ensure it acts exclusively as the N-terminal residue. The Z-group is ideal for this purpose.
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Procedure:
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Dissolve L-alanine (1.0 eq) in 2N sodium hydroxide solution and cool the mixture to 0°C in an ice bath.
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Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, either neat or dissolved in a suitable solvent like dioxane, while simultaneously adding 2N NaOH solution to maintain a pH between 9-10.
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Stir vigorously at 0°C during the addition, and then allow the reaction to warm to room temperature and stir for 2-3 hours.
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Wash the aqueous mixture with diethyl ether to remove unreacted benzyl chloroformate.
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Cool the aqueous layer again in an ice bath and acidify to pH 2 with cold 1N HCl. A white precipitate of Z-Ala-OH will form.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
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Step 2: Preparation of L-Valine Methyl Ester Hydrochloride (H-Val-OMe·HCl)
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Rationale: The carboxylic acid of L-valine must be protected, typically as a simple ester, to prevent it from reacting with the activated Z-Ala-OH. The methyl ester is common and easily removed in the final step.
-
Procedure:
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Suspend L-valine (1.0 eq) in anhydrous methanol.
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Cool the suspension to 0°C and bubble dry hydrogen chloride gas through it, or add thionyl chloride (1.2 eq) dropwise.
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Allow the mixture to warm to room temperature and then reflux for 4-6 hours until the solution becomes clear.
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Remove the solvent under reduced pressure to obtain H-Val-OMe·HCl as a white solid.
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Step 3: Peptide Coupling and Saponification
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Rationale: A coupling agent is required to activate the carboxylic acid of Z-Ala-OH, forming a reactive intermediate that readily undergoes nucleophilic attack by the free amine of H-Val-OMe. Dicyclohexylcarbodiimide (DCC) is a classic choice. The final saponification step removes the methyl ester protecting group.
-
Procedure:
-
Dissolve Z-Ala-OH (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0°C.
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Add DCC (1.05 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.
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In a separate flask, neutralize H-Val-OMe·HCl (1.0 eq) by dissolving it in DCM and adding a tertiary amine base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (1.0 eq) at 0°C.
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Add the neutralized valine ester solution to the activated Z-Ala-OH solution.
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Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
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Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.
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Dissolve the resulting crude Z-Ala-Val-OMe in a mixture of methanol and water.
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Add 1N NaOH (1.1 eq) and stir at room temperature, monitoring the reaction by TLC until the ester is fully hydrolyzed.
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Acidify the solution with 1N HCl to pH 2. Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Z-Ala-Val-OH. Purify further by crystallization if necessary.
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Core Application: Prodrug Design for Targeted Delivery
A primary application of Z-Ala-Val-OH and similar dipeptides is in the development of prodrugs. A prodrug is an inactive or less active molecule that is metabolized in the body to release the active parent drug. This strategy is employed to overcome challenges such as poor solubility, low bioavailability, or off-target toxicity.
The DPPIV/CD26-Mediated Prodrug Strategy
Dipeptidyl peptidase IV (DPPIV), also known as the cell surface antigen CD26, is an enzyme that selectively cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. This enzymatic specificity can be exploited for targeted drug release. By attaching a dipeptide moiety like Ala-Val to a parent drug via a labile bond, a prodrug can be created that remains intact until it encounters DPPIV/CD26, at which point the dipeptide is cleaved, releasing the active drug.
This approach is particularly effective for improving the water solubility and oral bioavailability of drugs containing free amine or hydroxyl groups. The dipeptide promoiety enhances hydrophilicity, and its subsequent cleavage at the target site ensures localized drug activation.
Caption: DPPIV/CD26-mediated activation of an Ala-Val prodrug.
Conclusion
Z-Ala-Val-OH is more than a mere chemical intermediate; it is a versatile tool that embodies key principles of modern peptide chemistry and pharmaceutical design. Its benzyloxycarbonyl protecting group provides the necessary control for the synthesis of complex biomolecules, while the dipeptide structure itself serves as a functional promoiety in advanced drug delivery systems. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for researchers aiming to innovate in the design of peptide-based therapeutics and diagnostics.
References
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Synthonix. (n.d.). ((Benzyloxy)carbonyl)-L-alanyl-L-valine. Retrieved January 13, 2026, from [Link]
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ResearchGate. (2016). Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks? Retrieved January 13, 2026, from [Link]
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Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved January 13, 2026, from [Link]
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Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved January 13, 2026, from [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 13, 2026, from [Link]
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DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 13, 2026, from [Link]
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